![molecular formula C20H19FN2O4 B3930921 N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine](/img/structure/B3930921.png)
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine
Overview
Description
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine, commonly known as FAP-1 inhibitor, is a small molecule inhibitor that is used in scientific research to inhibit the activity of Fas-associated phosphatase-1 (FAP-1). FAP-1 is a protein phosphatase that is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine inhibitor works by binding to the active site of this compound and inhibiting its phosphatase activity. This leads to the accumulation of phosphorylated proteins, which can affect cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have anti-tumor effects in several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to enhance the anti-tumor effects of chemotherapy drugs. In addition, this compound inhibitor has been shown to modulate the immune system by promoting the activation of T cells and inhibiting the activity of regulatory T cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine inhibitor in lab experiments is its specificity for this compound. This allows researchers to study the specific role of this compound in cellular processes without affecting other protein phosphatases. However, one limitation is that this compound inhibitor may have off-target effects on other proteins, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine inhibitor in scientific research. One direction is to study the role of this compound in the development and progression of other types of cancer. Another direction is to investigate the potential of this compound inhibitor as a therapeutic target for immunotherapy. Additionally, further research is needed to understand the off-target effects of this compound inhibitor and to develop more specific inhibitors of this compound.
Scientific Research Applications
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine inhibitor is used in scientific research to study the role of this compound in various cellular processes. It has been shown to inhibit the growth of cancer cells and promote apoptosis in cancer cells. This compound inhibitor has also been used to study the role of this compound in the immune system and its potential as a target for immunotherapy.
properties
IUPAC Name |
2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-13(24)22-17(11-15-7-9-16(21)10-8-15)19(25)23-18(20(26)27)12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3,(H,22,24)(H,23,25)(H,26,27)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUOFGACKWWEQF-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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